molecular formula C14H20N2O5S2 B2891704 4-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide CAS No. 1448050-90-5

4-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2891704
CAS No.: 1448050-90-5
M. Wt: 360.44
InChI Key: MILZOVZHVVTNBX-UHFFFAOYSA-N
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Description

4-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a methanesulfonyl group, and a benzene sulfonamide moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the methanesulfonyl group, and the attachment of the benzene sulfonamide moiety. Common reagents used in these reactions include methanesulfonyl chloride, pyrrolidine, and N,N-dimethylbenzene sulfonamide. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

4-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide: shares structural similarities with other sulfonamide derivatives and pyrrolidine-containing compounds.

    Methanesulfonyl derivatives: Compounds with similar methanesulfonyl groups may exhibit comparable chemical reactivity and biological activity.

    Pyrrolidine derivatives: Compounds containing pyrrolidine rings may have similar pharmacological properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-4-(3-methylsulfonylpyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S2/c1-15(2)23(20,21)12-6-4-11(5-7-12)14(17)16-9-8-13(10-16)22(3,18)19/h4-7,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILZOVZHVVTNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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